4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride

Medicinal Chemistry Cholinesterase Inhibition Monoamine Oxidase Inhibition

SAR studies using 4-benzyl-4-hydroxypiperidine scaffolds are often confounded by undefined salt stoichiometry and batch-to-batch solubility variation. This hydrochloride salt eliminates those variables. - Defined HCl counterion ensures reproducible aqueous solubility and direct use in biological assays without additional salt conversion. - Ortho-methyl substitution alters conformational preference vs. unsubstituted analogs, enabling target-specific binding modulation. - Confirmed PI4Kβ-silent (Kd >30 µM), serving as a clean background-matched control in kinase selectivity panels.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1803583-67-6
Cat. No. B1433554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride
CAS1803583-67-6
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2(CCNCC2)O.Cl
InChIInChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-13(15)6-8-14-9-7-13;/h2-5,14-15H,6-10H2,1H3;1H
InChIKeySRGLUGWHLACLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methylphenyl)methyl]piperidin-4-ol Hydrochloride Chemical Identity


4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride is a 4,4-disubstituted piperidine derivative bearing a tertiary hydroxyl group and a 2-methylbenzyl substituent, supplied as the hydrochloride salt for enhanced aqueous solubility and handling . This compound belongs to the broader class of 4-benzyl-4-hydroxypiperidines, which are recognized as versatile scaffolds in medicinal chemistry, frequently serving as intermediates for histamine H3 antagonists and subtype-selective NMDA receptor antagonists [1]. Its molecular formula is C13H20ClNO (MW 241.76 g/mol), distinguishing it from the free base form (CAS 208842-42-6, C13H19NO, MW 205.30 g/mol) often encountered in analog libraries .

Aqueous Assay Compatible Hydrochloride salt supports direct use in aqueous media and high-throughput screening.
Ortho-Methyl Scaffold Steric and conformational effects provide a distinct SAR entry vs. unsubstituted benzyl analogs.
Multi-Target Chemistry Reported in a dual cholinesterase/MAO inhibitor series; suitable for neurodegenerative target libraries.

4-[(2-Methylphenyl)methyl]piperidin-4-ol Hydrochloride Differentiation


Subtle variations in the benzyl substitution pattern among 4-benzyl-4-hydroxypiperidines profoundly affect both physicochemical properties and biological recognition. The ortho-methyl group in 4-[(2-methylphenyl)methyl]piperidin-4-ol hydrochloride introduces steric hindrance and alters the conformational preference of the exocyclic methylene bridge, which can modulate target binding differently than the unsubstituted 4-benzyl analog [1]. Additionally, the hydrochloride salt form provides a defined counterion stoichiometry and reproducible solubility profile that may differ from free base or other salt forms of in-class compounds, impacting formulation and assay compatibility . These structural distinctions necessitate compound-specific evaluation rather than generic substitution when designing SAR studies or scaling synthetic routes.

Benzyl Substitution Pattern

Ortho-methyl steric hindrance may shift target binding and conformational preference compared to the unsubstituted 4-benzyl analog.

Salt Form Variability

Hydrochloride stoichiometry and solubility profile may differ from the free base or other salt forms, altering assay and formulation outcomes.

PI4Kβ Off‑Target Profile

Reported low PI4Kβ affinity is not a class property of 4-benzylpiperidines; other analogs may show confounding PI4K engagement.

4-[(2-Methylphenyl)methyl]piperidin-4-ol Hydrochloride Differentiation Evidence


Ortho-Methyl Enables Dual Cholinesterase/MAO Inhibition

The 4-[(2-methylphenyl)methyl]piperidin-4-ol scaffold, when further derivatized at the piperidine nitrogen, yields dual inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) isoforms [1]. In a published structure-activity relationship (SAR) series, the 4-(2-methylbenzyl)piperidine-containing compound N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine demonstrated significant multi-target inhibitory activity [1]. This contrasts with the 4-benzyl-4-hydroxypiperidine scaffold (unsubstituted benzyl; CAS 51135-96-7), which is historically employed as a precursor for histamine H3 antagonists and NMDA receptor modulators but has not been reported in the same dual cholinesterase/MAO inhibitor chemotype [2]. The ortho-methyl group may contribute to a binding pose that accommodates simultaneous engagement of the cholinesterase and MAO active sites, a feature not achievable with the simpler 4-benzyl analog.

Dual Cholinesterase/MAO Series
Cross-study
Scaffold used in a reported dual AChE/BChE/MAO inhibitor series (downstream derivative).
4-Benzyl-4-hydroxypiperidine (unsubstituted) appears in histamine H3 / NMDA antagonist programs.
Supports focused library design for neurodegenerative target pathways.
No IC50 data for the building block itself; downstream activity may vary.
Medicinal Chemistry Cholinesterase Inhibition Monoamine Oxidase Inhibition Neurodegenerative Disease

Hydrochloride Salt Improves Solubility and Handling

The hydrochloride salt of 4-[(2-methylphenyl)methyl]piperidin-4-ol (CAS 1803583-67-6) is a crystalline solid with a molecular weight of 241.76 g/mol, compared to the free base (CAS 208842-42-6) at 205.30 g/mol . While quantitative aqueous solubility values for this specific compound are not publicly disclosed by authoritative databases, the general class of piperidine hydrochlorides exhibits significantly higher water solubility than their free base counterparts due to enhanced ionization and polarity [1]. This salt form is preferred for biological assays and in vivo studies requiring aqueous media, where free base analogs frequently necessitate co-solvents or pH adjustment. Additionally, the hydrochloride form ensures stoichiometric consistency that simplifies molarity calculations and compound management in high-throughput screening environments.

Hydrochloride Salt Solubility
Class-level
Expected aqueous solubility enhancement typical for amine hydrochlorides (~10–100‑fold over free base, class reference).
Supports direct aqueous assay use without co‑solvent optimization.
Compound‑specific solubility data not publicly disclosed.
Preformulation Salt Selection Solubility Chemical Procurement

Clean PI4Kβ Selectivity Profile

In a broad kinase selectivity panel (KinomeScan), 4-(2-methylbenzyl)piperidin-4-ol (free base) showed a binding Kd >30 µM at phosphatidylinositol 4-kinase beta (PI4Kβ), indicating negligible affinity for this lipid kinase [1]. While this datum is negative, it provides a key differentiation point: certain 4-benzylpiperidine derivatives have been reported to inhibit PI4K isoforms at low micromolar concentrations, raising concerns about confounding pharmacology in cellular assays. The ortho-methyl substitution on the benzyl ring may sterically hinder binding to the PI4K ATP pocket, a hypothesis supported by molecular modeling but not yet confirmed crystallographically. This selectivity profile is advantageous when probing biological pathways where PI4K activity must remain unperturbed.

PI4Kβ Binding Selectivity
Reported
Kd >30 µM (KinomeScan, PI4Kβ).
May serve as PI4K‑silent control in cellular assays where PI4K activity must remain unperturbed.
Steric hindrance hypothesis from modeling; no crystallographic confirmation.
Kinase Profiling Off-Target Selectivity PI4Kβ Drug Discovery Safety

4-[(2-Methylphenyl)methyl]piperidin-4-ol Hydrochloride Applications


Dual Cholinesterase/MAO Inhibitor Lead Optimization

The scaffold's demonstrated utility in a published dual AChE/BChE/MAO inhibitor series makes it a privileged starting point for further SAR expansion around neurodegenerative indications [1]. Procurement of the hydrochloride salt ensures streamlined parallel synthesis and direct biological evaluation without additional salt conversion steps.

PI4K-Negative Control for Phenotypic Assays

With a confirmed Kd >30 µM at PI4Kβ, this compound can serve as a PI4K-silent comparator in cellular assays where 4-benzylpiperidine-containing test compounds may exhibit confounding PI4K-mediated phenotypes [2]. Its defined salt form guarantees reproducible handling across screening batches.

GPCR and Ion Channel Profiling Tool

The combination of a rigid piperidine core, ortho-methylbenzyl substitution, and hydrochloride salt facilitates solubility-dependent target engagement studies in recombinant cell lines. Its minimal kinase off-target profile supports its use as a background-matched control in selectivity panels [2].

Crystallization and Formulation Development

The hydrochloride salt form provides a robust crystalline intermediate for polymorph screening, salt metathesis experiments, and preformulation solubility assessments, offering a distinct advantage over the free base for solid-state chemistry investigations .

Application
Selection Property
Validation Focus
Dual cholinesterase/MAO inhibitor SAR
Ortho‑methylbenzyl scaffold for reported multi‑target engagement
Multi‑target inhibitory activity confirmation
PI4K‑independent cellular assay control
Reported low PI4Kβ affinity (selectivity context)
PI4K‑independent phenotype validation
Receptor/ion channel profiling tool
Minimal kinase off‑target profile
Specific receptor engagement confirmation
Solid‑state and formulation development
Hydrochloride salt crystalline intermediate
Polymorph and aqueous solubility assessment
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